molecular formula C15H10ClN3O4S B3010875 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 865543-75-5

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B3010875
CAS No.: 865543-75-5
M. Wt: 363.77
InChI Key: AIKBCNMGIOBSIC-UHFFFAOYSA-N
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Description

N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 5-chlorothiophene moiety and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide group.

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4S/c16-12-6-5-11(24-12)14-18-19-15(23-14)17-13(20)10-7-21-8-3-1-2-4-9(8)22-10/h1-6,10H,7H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKBCNMGIOBSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the 5-chlorothiophen-2-yl group: This step often involves a halogenation reaction followed by a coupling reaction with thiophene.

    Construction of the dihydrobenzo[b][1,4]dioxine ring: This can be synthesized through a series of condensation reactions starting from catechol derivatives.

    Final coupling: The oxadiazole and dihydrobenzo[b][1,4]dioxine intermediates are coupled under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more reduced form such as an amine.

    Substitution: The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced oxadiazole derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. Its ability to interact with enzymes and receptors makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural characteristics.

Mechanism of Action

The mechanism of action of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents and heterocyclic systems, leading to differences in physicochemical properties and bioactivity. Below is a detailed comparison based on the evidence:

Table 1: Key Comparisons with Analogous Oxadiazole Derivatives

Compound Name Structural Features Molecular Weight Key Properties/Activities Reference
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide Dichlorophenyl substituent on oxadiazole; dihydrobenzodioxine carboxamide ~393.2 (calc.) Enhanced lipophilicity due to chlorine atoms; potential antimicrobial activity inferred from analogs .
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide Fluorophenyl substituent; dihydroisoquinoline scaffold 338.34 Electronegative fluorine enhances metabolic stability; structural rigidity from isoquinoline .
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide Pyrazole carboxamide; dihydrobenzodioxine substituent on oxadiazole 341.32 Pyrazole group introduces hydrogen-bonding potential; limited solubility data (N/A) .
Target Compound 5-Chlorothiophene substituent; dihydrobenzodioxine carboxamide ~380.8 (calc.) Thiophene’s sulfur atom may improve π-π stacking; chloro group enhances electrophilicity. N/A

Key Findings

The fluorophenyl analog () demonstrates how electronegative substituents (e.g., fluorine) enhance metabolic stability, a trait likely shared with the target compound’s chloro group . The pyrazole-containing analog () highlights the role of secondary heterocycles (e.g., pyrazole) in modulating hydrogen-bond interactions with biological targets .

Biological Activity: Oxadiazoles with arylthiazole or trifluoromethyl groups () show notable antimicrobial activity, suggesting that the target compound’s chlorothiophene may similarly disrupt microbial enzymes or membranes .

Physicochemical Limitations :

  • Data gaps (e.g., melting points, solubility) for analogs like ’s pyrazole derivative underscore the need for further experimental characterization of the target compound .

Biological Activity

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Oxadiazole ring : Known for its role in biological activity.
  • Chlorothiophene moiety : Imparts unique electronic properties.
  • Dihydrobenzo[b][1,4]dioxine : Enhances lipophilicity and cellular penetration.

The biological activity of this compound primarily involves interactions with specific enzymes and proteins. Notably:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for the growth of bacterial pathogens such as Neisseria gonorrhoeae, disrupting their metabolic pathways.
  • Cellular Effects : In vitro studies indicate that it inhibits cell growth and division in bacterial cells by targeting essential metabolic enzymes involved in cell wall synthesis and DNA replication.

Biological Activity Overview

Activity TypeDescription
Antimicrobial Exhibits potent activity against resistant bacterial strains.
Anticancer Potential cytotoxic effects against various tumor cell lines.
Antimalarial Demonstrates inhibitory effects on malaria parasites in laboratory settings.

Antimicrobial Activity

A study conducted on the compound's efficacy against Neisseria gonorrhoeae showed that it effectively inhibited growth at low concentrations, suggesting a viable option for treating drug-resistant strains.

Anticancer Potential

Research focusing on the cytotoxic effects of similar compounds indicates that derivatives of the oxadiazole ring can induce apoptosis in cancer cells. For instance, thiosemicarbazone derivatives have demonstrated significant antiproliferative activities against glioblastoma multiforme and breast adenocarcinoma at nanomolar concentrations .

Antimalarial Effects

In laboratory experiments, the compound exhibited significant antimalarial activity by inhibiting key metabolic pathways in malaria parasites. The stability of the compound under various conditions was noted to enhance its long-term efficacy against these pathogens.

Dosage Effects

In animal models, varying dosages of the compound have been tested:

  • Low Doses : Showed potent antimicrobial and antimalarial effects without significant toxicity.
  • High Doses : Increased toxicity was observed; thus, careful dosage management is crucial for therapeutic applications.

Metabolic Pathways

The compound interacts with several metabolic pathways:

  • Inhibition of enzymes involved in cell wall synthesis.
  • Disruption of DNA replication processes in bacterial cells.

Transport and Distribution

The transport mechanisms of this compound involve specific transporters that facilitate its entry into target cells. Once inside, it localizes to organelles where it exerts its biological effects.

Q & A

Q. How can researchers optimize the synthesis of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example:
  • Step 1 : Preparation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2 : Coupling the oxadiazole intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Optimization : Use design of experiments (DoE) to test variables (temperature, stoichiometry, solvent polarity) and maximize yield. For instance, a 2³ factorial design can identify critical parameters .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole ring and substitution patterns on the thiophene and benzodioxine moieties.
  • X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding in the carboxamide group) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns, particularly for chlorine-containing fragments .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model reaction pathways and transition states, identifying energy barriers for degradation or side reactions .
  • Solvent Effects : Apply COSMO-RS simulations to predict solubility and stability in polar vs. non-polar solvents .
  • Thermodynamic Stability : Calculate Gibbs free energy changes (ΔG) for hydrolysis or oxidation pathways using software like Gaussian or ORCA .

Q. What strategies are effective for resolving contradictions in bioactivity data across different in vitro assays?

  • Methodological Answer :
  • Assay Validation : Cross-validate results using orthogonal methods (e.g., enzyme inhibition vs. cell viability assays) to rule out false positives/negatives .
  • Data Normalization : Account for batch effects (e.g., cell passage number, reagent lot variability) using statistical tools like Z-score transformation .
  • Mechanistic Studies : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to correlate binding affinity with functional activity .

Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Target Identification : Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify protein targets .
  • Pathway Analysis : Apply transcriptomics (RNA-seq) or phosphoproteomics to map signaling pathways affected by the compound .
  • In Vivo Models : Optimize dosing regimens in rodent models using pharmacokinetic/pharmacodynamic (PK/PD) modeling to link exposure to efficacy .

Data Contradiction and Reproducibility

Q. How should researchers address variability in synthetic yields reported across studies?

  • Methodological Answer :
  • Critical Parameter Analysis : Identify variables causing yield discrepancies (e.g., purity of starting materials, reaction scale) using sensitivity analysis .
  • Reproducibility Protocols : Publish detailed synthetic workflows, including purification methods (e.g., column chromatography vs. recrystallization) and characterization data .

Tables for Key Parameters

Synthetic Step Critical Parameters Optimal Conditions
Oxadiazole CyclizationTemperature, Acid Catalyst80°C, POCl₃ (1.5 eq), 6 hr
Carboxamide CouplingCoupling Reagent, SolventEDC/HOBt, DMF, RT, 12 hr
Characterization Technique Key Observations
Regiochemistry¹H NMR (DMSO-d₆)δ 8.2 ppm (oxadiazole H)
CrystallinityX-ray DiffractionOrthorhombic crystal system

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